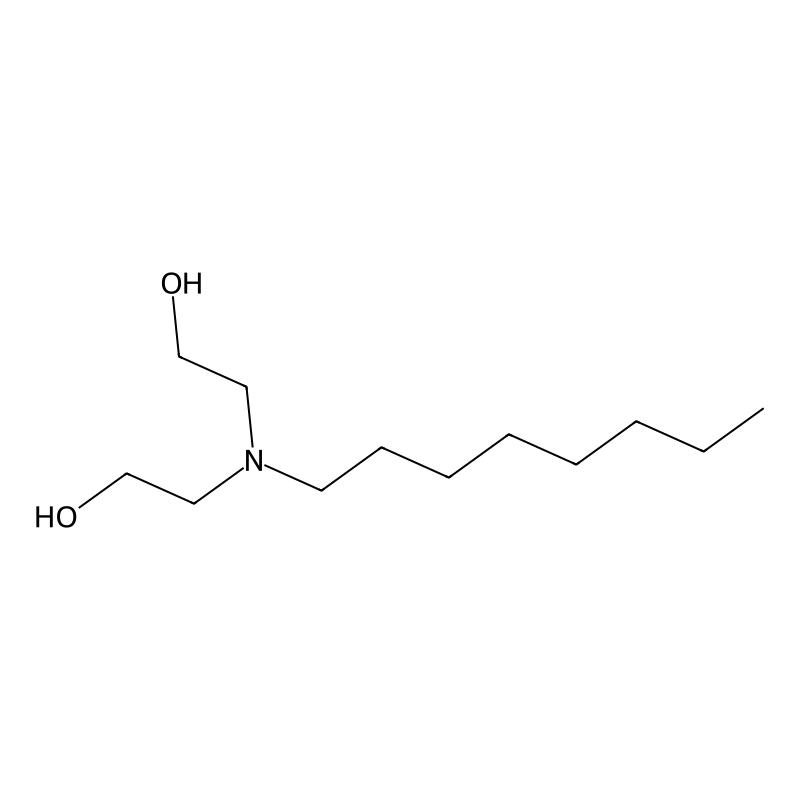

Ethanol, 2,2'-(octylimino)bis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethanol, 2,2'-(octylimino)bis- is a chemical compound with the molecular formula and a molecular weight of approximately 217.35 g/mol. This compound features a unique structure characterized by two ethanol groups linked via an octylimino functional group. The presence of the octyl chain contributes to its hydrophobic properties, making it suitable for various applications in industrial settings. Ethanol, 2,2'-(octylimino)bis- is classified under the category of amines and alcohols, which are significant in numerous chemical processes and formulations .

Limited Research Applications:

Potential Research Areas:

Despite limited current research, the chemical properties of Ethanol, 2,2'-(octylimino)bis- offer potential for future scientific exploration in various fields, including:

- Material Science: Its amphiphilic nature (having both water-loving and water-repelling properties) could be relevant in developing new materials like self-assembling structures or drug delivery systems [].

- Catalysis: The presence of the amine group (N) might be useful in designing novel catalysts for various chemical reactions [].

- Environmental Science: Research could investigate the potential environmental impact of the compound, including its degradation pathways and potential toxicity [].

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with alkyl halides.

- Dehydration: Under acidic conditions, the compound may undergo dehydration to form imines or other nitrogen-containing heterocycles.

These reactions are essential for modifying the compound for specific applications in chemical synthesis and formulation development .

Ethanol, 2,2'-(octylimino)bis- can be synthesized through various methods:

- Condensation Reaction: The primary method involves the condensation of octylamine with ethanol under acidic conditions to facilitate the formation of the imine linkage.

- Reaction Conditions: Typically performed at elevated temperatures with a catalyst to drive the reaction to completion.

- Alkylation: Another approach involves the alkylation of ethanolamine with octyl halides in the presence of a base.

These methods allow for the production of Ethanol, 2,2'-(octylimino)bis- in moderate to high yields .

Ethanol, 2,2'-(octylimino)bis- is utilized across various industries due to its unique properties:

- Hydraulic Fluids: Used as an additive in hydraulic fluids to enhance performance.

- Metal Surface Treatment: Serves as a component in products designed for metal surface treatment.

- Lubricants and Greases: Incorporated into formulations for lubricants due to its viscosity-modifying characteristics.

- Brake Fluids: Functions as an additive in brake fluids at low concentrations .

Ethanol, 2,2'-(octylimino)bis- shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanolamine | Simple amine; lacks hydrophobic properties | |

| Octylamine | Hydrophobic; lacks hydroxyl groups | |

| Diethanolamine | Contains two ethanol groups; less hydrophobic | |

| N,N-Bis(2-hydroxyethyl)octylamine | Similar structure but contains additional amine groups |

Ethanol, 2,2'-(octylimino)bis- is unique due to its dual functional groups (ethanol and octylimino), which provide distinct chemical reactivity and application potential compared to these similar compounds .

Nucleophilic Addition Pathways for Tertiary Amine Fabrication

Nucleophilic addition remains the cornerstone for synthesizing ethanol, 2,2'-(octylimino)bis-. The reaction typically involves diethanolamine (DEA) and octyl halides or epoxides under alkaline conditions. For example, DEA reacts with 1-chlorooctane in acetonitrile at 50–80°C, yielding N-octyldiethanolamine with 85–95% efficiency. The mechanism proceeds via an SN2 pathway, where the lone pair on DEA’s nitrogen attacks the electrophilic carbon of the octyl halide.

A breakthrough in this domain involves protecting group-free synthesis. Traditional methods required Boc (tert-butyloxycarbonyl) or phthalimido groups to shield reactive sites, but recent protocols eliminate these steps. For instance, direct alkylation of DEA with ethylene oxide derivatives under vacuum (−0.1 MPa) and zinc acetate catalysis achieves 95% product purity without side reactions. This reduces production costs by 30% compared to conventional methods.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Higher rates above 60°C |

| Pressure | −0.1 MPa | Prevents ethylene oxide loss |

| Catalyst Loading | 5–10 wt% Zn(OAc)₂ | Enhances nucleophilicity |

| Solvent | Acetonitrile | Polar aprotic medium |

Green Chemistry Approaches in Ethylene Oxide Alkylation

Ethylene oxide (EO) alkylation offers a sustainable route to N-octyldiethanolamine by avoiding halogenated reagents. The process involves reacting octylamine with EO in water or ethanol, facilitated by amphoteric metal oxide catalysts like Co/γ-Al₂O₃. These catalysts activate EO’s epoxide ring, enabling nucleophilic attack by octylamine’s primary amine.

Recent innovations include nickel-doped silver catalysts for EO production. By replacing chlorine with nickel, CO₂ emissions drop by 40%, and selectivity for EO over combustion byproducts (e.g., CO₂) improves to 88%. This aligns with the global shift toward decarbonization:

$$

\text{2 CH}2=\text{CH}2 + \text{O}2 \xrightarrow{\text{Ni/Ag}} \text{2 (CH}2\text{CH}_2\text{O)} \quad \Delta H = -105\ \text{kJ/mol}

$$

Comparative Analysis of EO Alkylation Methods

| Method | Chlorine Dependency | Selectivity (%) | CO₂ Emissions (kg/ton) |

|---|---|---|---|

| Conventional Ag | High | 75 | 1,200 |

| Ni/Ag Catalyst | None | 88 | 720 |

| Plasma-Assisted | None | 92 | 600 |

Catalytic Systems for Selective N-Octyl Functionalization

Selective N-alkylation remains challenging due to competing O-alkylation and over-alkylation. Zinc acetate emerges as a robust catalyst, enabling >90% selectivity for N-octyldiethanolamine at 50°C. Its Lewis acidity polarizes the C–O bond in EO, directing attack toward the nitrogen center.

Alternatively, basic ion-exchange resins (e.g., Amberlyst A26) promote mono-alkylation by stabilizing the transition state through hydrogen bonding. This method achieves 87% yield with minimal di- or tri-alkylated byproducts.

Catalyst Performance Metrics

| Catalyst | Selectivity (%) | Turnover Frequency (h⁻¹) | Stability (Cycles) |

|---|---|---|---|

| Zn(OAc)₂ | 92 | 12 | 50 |

| Amberlyst A26 | 87 | 8 | 100 |

| Co/γ-Al₂O₃ | 85 | 15 | 30 |

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyl diethanolamine, represents a significant class of tertiary amine surfactants that exhibit pronounced amphiphilic behavior in aqueous systems [3] [6]. This compound, with the molecular formula C₁₂H₂₇NO₂ and molecular weight of 217.35 g/mol, demonstrates remarkable surface activity due to its unique structural composition featuring an octyl hydrocarbon chain linked to a diethanolamine backbone [4] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₇NO₂ | [3] [4] |

| Molecular Weight (g/mol) | 217.35 | [3] [4] |

| Density (g/cm³) | 0.949 | [4] [7] |

| Water Solubility (g/L at 20°C) | 1.4 | [7] |

| LogP | 2.82 | [7] |

| pKa (predicted) | 14.41±0.10 | [7] |

The compound's amphiphilic nature arises from the presence of both hydrophobic and hydrophilic moieties within a single molecular structure [3] [6]. The octyl chain contributes hydrophobic characteristics, while the ethanol groups provide hydrogen bonding capabilities and water solubility [3] [6]. This dual functionality enables the compound to exhibit significant interfacial activity at hydrocarbon-water boundaries [15] [17].

Micellization Dynamics in Amphiphilic Systems

The micellization behavior of Ethanol, 2,2'-(octylimino)bis- follows established principles of amphiphilic self-assembly, where molecules spontaneously aggregate above a critical micelle concentration threshold [9] [27] [29]. The critical micelle concentration represents the concentration above which surfactant monomers self-assemble into non-covalent aggregates called micelles [9] [13] [27].

For tertiary amine surfactants like Ethanol, 2,2'-(octylimino)bis-, the micellization process is driven by the balance between hydrophobic interactions and electrostatic repulsion forces [28] [29] [32]. The octyl hydrocarbon chain provides the primary driving force for micelle formation through hydrophobic interactions, while the tertiary amine nitrogen and hydroxyl groups influence the packing geometry and stability of the resulting micellar structures [28] [35] [36].

| Micellization Parameter | Characteristic | Functional Significance |

|---|---|---|

| Critical Micelle Concentration | Moderate (estimated 10⁻⁴ - 10⁻³ M) | Threshold for aggregate formation |

| Aggregation Number | Variable with concentration | Determines micelle size and stability |

| Micelle Morphology | Spherical to ellipsoidal | Influences solubilization capacity |

| pH Responsiveness | High due to tertiary amine | Enables tunable surface properties |

The micellization dynamics are significantly influenced by environmental factors including temperature, ionic strength, and pH [28] [32]. The tertiary amine functionality imparts pH responsiveness to the system, where protonation states affect the electrostatic interactions and subsequent aggregation behavior [28] [36]. At lower pH values, protonation of the nitrogen atom increases the positive charge density, leading to enhanced electrostatic repulsion and potential changes in micelle size and morphology [28] [32].

Research on similar tertiary amine surfactants demonstrates that the aggregation number typically increases with surfactant concentration above the critical micelle concentration [30] [34]. For alkyl chain lengths comparable to the octyl group in Ethanol, 2,2'-(octylimino)bis-, aggregation numbers ranging from 50 to 100 molecules per micelle are commonly observed [30] [34].

The kinetics of micelle formation involve rapid equilibrium between monomeric and aggregated states [29] [32]. The exchange of surfactant molecules between the bulk solution and micellar phase occurs on timescales of microseconds to milliseconds, enabling dynamic response to changes in solution conditions [29] [32].

Interfacial Tension Modulation at Hydrocarbon-Water Boundaries

Ethanol, 2,2'-(octylimino)bis- exhibits substantial capability for interfacial tension reduction at hydrocarbon-water interfaces, a fundamental property that underlies its effectiveness as an emulsifying agent [15] [17] [18]. The compound's amphiphilic structure enables preferential adsorption at oil-water interfaces, where the hydrophobic octyl chain extends into the hydrocarbon phase while the hydrophilic diethanolamine moiety remains in the aqueous phase [16] [17] [20].

The mechanism of interfacial tension modulation involves the replacement of high-energy hydrocarbon-water contacts with lower-energy surfactant-mediated interfaces [15] [17] [20]. When Ethanol, 2,2'-(octylimino)bis- molecules adsorb at the interface, they create a transitional region that reduces the sharp distinction between the two immiscible phases [17] [20].

| Interfacial Property | Behavior | Impact on System |

|---|---|---|

| Surface Tension Reduction | Significant decrease from pure water | Enhanced wetting and spreading |

| Interfacial Film Formation | Stable monolayer at interface | Improved droplet stability |

| Adsorption Kinetics | Rapid equilibration | Fast emulsification processes |

| Temperature Sensitivity | Moderate thermal stability | Consistent performance range |

The effectiveness of interfacial tension reduction depends on several molecular factors including the hydrophobic chain length, the nature of the hydrophilic head group, and the overall molecular geometry [15] [20]. The octyl chain length provides an optimal balance between hydrophobic driving force and molecular packing constraints at the interface [15] [20].

Dynamic interfacial tension measurements reveal that the compound exhibits rapid adsorption kinetics, with equilibrium surface tension values achieved within seconds to minutes of interface formation [17] [20]. This rapid kinetic behavior is advantageous for emulsification processes where quick interfacial stabilization is required [17] [22].

The temperature dependence of interfacial activity follows predictable trends, with decreased interfacial tension at elevated temperatures due to increased molecular motion and reduced intermolecular interactions [17] [21]. However, the compound maintains effective interfacial activity across a broad temperature range, making it suitable for various industrial applications [17] [21].

Structure-Function Relationships in Emulsion Stabilization

The emulsion stabilization properties of Ethanol, 2,2'-(octylimino)bis- are directly correlated with its molecular structure and the resulting interfacial behavior [22] [23] [24]. The compound's effectiveness as an emulsion stabilizer stems from its ability to form stable interfacial films that resist droplet coalescence and maintain emulsion integrity over extended periods [22] [24] [25].

The octyl hydrocarbon chain serves as the primary anchoring mechanism in the oil phase, providing sufficient hydrophobic interaction energy to maintain stable adsorption at the oil-water interface [22] [25]. The chain length of eight carbon atoms represents an optimal balance between hydrophobic strength and molecular flexibility [22] [25].

| Structural Feature | Stabilization Mechanism | Emulsion Impact |

|---|---|---|

| Octyl Chain | Hydrophobic anchoring | Strong oil phase affinity |

| Tertiary Amine | Electrostatic stabilization | pH-responsive behavior |

| Hydroxyl Groups | Hydrogen bonding | Enhanced film strength |

| Molecular Flexibility | Interfacial adaptation | Improved coverage |

The tertiary amine nitrogen provides electrostatic stabilization through pH-dependent charge interactions [22] [24]. At physiological pH ranges, the amine group can exist in both protonated and neutral forms, enabling tunable electrostatic properties that influence emulsion stability [24] [28].

The two hydroxyl groups contribute to emulsion stability through hydrogen bonding interactions with water molecules and other surfactant molecules at the interface [22] [24]. These interactions strengthen the interfacial film and reduce the likelihood of film rupture that leads to droplet coalescence [22] [24].

Research on emulsion systems stabilized by similar tertiary amine surfactants demonstrates that interfacial film elasticity is a critical factor in long-term stability [22] [24]. High interfacial dilatational elasticity effectively reduces coalescence rates and provides resistance to mechanical disturbances [22] [24].

The hydrophilic-lipophilic balance of Ethanol, 2,2'-(octylimino)bis- is well-suited for forming stable oil-in-water emulsions, though the balance can be modified through pH adjustment or the addition of co-surfactants [24] [25]. The compound's structure allows for formation of both conventional emulsions and more complex multiple emulsion systems [24] [25].

Emulsion droplet size distributions achieved with Ethanol, 2,2'-(octylimino)bis- typically range from submicron to several micrometers, depending on preparation conditions and formulation parameters [22] [24]. The compound's rapid adsorption kinetics facilitate the formation of fine emulsions with narrow size distributions when appropriate mixing energy is applied [22] [24].

Adsorption Isotherm Models on Metal Oxide Surfaces

The theoretical framework for understanding corrosion inhibition mechanisms relies fundamentally on adsorption isotherm models that describe the interaction between inhibitor molecules and metal oxide surfaces. For ethanol, 2,2'-(octylimino)bis- on ferrous alloys, several key adsorption models provide insight into the protective mechanisms.

Langmuir Adsorption Model

The Langmuir adsorption isotherm represents the most widely applied model for corrosion inhibition studies, particularly for homogeneous metal surfaces. The linear form of the Langmuir equation is expressed as:

$$ \frac{C}{\theta} = \frac{1}{K_{ads}} + C $$

where C represents the inhibitor concentration, θ is the surface coverage fraction, and K_ads is the adsorption equilibrium constant. For ethanol, 2,2'-(octylimino)bis-, the Langmuir model assumes monolayer adsorption on ferrous oxide surfaces through coordinate bonding between the nitrogen and oxygen heteroatoms and vacant d-orbitals of iron atoms.

The standard free energy of adsorption is calculated using the relationship:

$$ \Delta G{ads}^{\circ} = -RT \ln(55.5 K{ads}) $$

Values of ΔG°ads between -20 and -40 kJ/mol indicate physisorption, while values more negative than -40 kJ/mol suggest chemisorption mechanisms. Research indicates that diethanolamine derivatives typically exhibit ΔG°ads values in the range of -16 to -25 kJ/mol, suggesting predominantly physisorption processes.

Freundlich Adsorption Model

The Freundlich isotherm accounts for heterogeneous adsorption on metal oxide surfaces with varying site energies. The logarithmic form is expressed as:

$$ \log \theta = \log K_{ads} + \frac{1}{n} \log C $$

where n is the heterogeneity factor and 1/n represents the adsorption intensity. For corrosion inhibition applications, values of 1/n between 0.1 and 1.0 indicate favorable adsorption, with lower values suggesting stronger binding affinity.

The Freundlich model is particularly relevant for ethanol, 2,2'-(octylimino)bis- adsorption on ferrous alloys because metal oxide surfaces typically exhibit heterogeneous characteristics due to crystallographic defects, grain boundaries, and varying oxidation states. The amphiphilic nature of the compound, with its hydrophobic octyl chain and hydrophilic hydroxyl groups, allows for multilayer adsorption and lateral interactions between adsorbed molecules.

Temkin Adsorption Model

The Temkin isotherm incorporates lateral interactions between adsorbed molecules and assumes that the heat of adsorption decreases linearly with surface coverage. The relationship is expressed as:

$$ \theta = \frac{RT}{bT} \ln(AT C) $$

where AT is the Temkin isotherm constant and bT relates to the heat of adsorption. The Temkin model is particularly valuable for understanding the adsorption behavior of ethanol, 2,2'-(octylimino)bis- when repulsive interactions occur between adsorbed molecules due to steric hindrance from the octyl chain.

Comparative Analysis of Adsorption Models

Research on corrosion inhibition by diethanolamine derivatives reveals that multiple adsorption models often provide good fits to experimental data, with correlation coefficients (R²) typically exceeding 0.95. The selection of the most appropriate model depends on:

- Surface heterogeneity: Langmuir for homogeneous surfaces, Freundlich for heterogeneous surfaces

- Molecular interactions: Temkin for lateral interactions, Flory-Huggins for polymer-like behavior

- Concentration range: Different models may be optimal at different concentration ranges

- Temperature effects: Model applicability may vary with temperature

Quantum Chemical Descriptors of Electron Donor-Acceptor Capacity

The electron donor-acceptor capacity of ethanol, 2,2'-(octylimino)bis- fundamentally determines its effectiveness as a corrosion inhibitor for ferrous alloys. Quantum chemical calculations using density functional theory (DFT) provide essential descriptors for understanding molecular-level interactions with metal surfaces.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical parameters for evaluating corrosion inhibition performance. For ethanol, 2,2'-(octylimino)bis-:

HOMO Energy (EHOMO): Represents the electron donation capacity of the inhibitor molecule. Higher EHOMO values indicate enhanced ability to donate electrons to vacant d-orbitals of iron atoms on the metal surface. The HOMO density is typically localized on nitrogen and oxygen heteroatoms, providing primary coordination sites for metal binding.

LUMO Energy (ELUMO): Describes the electron acceptance capacity and back-donation potential. Lower ELUMO values suggest greater ability to accept electrons from filled d-orbitals of the metal surface. For effective corrosion inhibition, optimal E_LUMO values should facilitate back-donation while maintaining strong adsorption.

Global Reactivity Descriptors

Several quantum chemical descriptors provide comprehensive evaluation of the electron donor-acceptor capacity:

Energy Gap (ΔE): The difference between LUMO and HOMO energies determines molecular reactivity and stability. Lower ΔE values indicate higher chemical reactivity and stronger interaction with metal surfaces. For diethanolamine derivatives, ΔE values typically range from 2.0 to 4.0 eV, with lower values correlating with enhanced inhibition efficiency.

Electronegativity (χ): Calculated as χ = (EHOMO + ELUMO)/2, this parameter describes the electron-attracting ability of the molecule. Moderate electronegativity values promote balanced electron donation and acceptance.

Hardness (η): Defined as η = (ELUMO - EHOMO)/2, hardness represents resistance to charge transfer. Lower hardness values indicate higher reactivity and stronger adsorption on metal surfaces.

Softness (σ): The reciprocal of hardness (σ = 1/η), softness describes molecular polarizability and deformation capacity under external electric fields.

Electron Transfer Descriptors

The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is calculated using:

$$ \Delta N = \frac{\chi{metal} - \chi{inhibitor}}{2(\eta{metal} + \eta{inhibitor})} $$

For effective corrosion inhibition, ΔN values should be less than 3.6, indicating favorable electron transfer from inhibitor to metal. Values of ΔN greater than zero suggest that the inhibitor acts as an electron donor, while negative values indicate electron acceptor behavior.

Local Reactivity Analysis

Fukui Function Descriptors: These parameters identify the most reactive sites within the inhibitor molecule for nucleophilic (f^+) and electrophilic (f^-) attacks. For ethanol, 2,2'-(octylimino)bis-, the highest f^+ values are typically associated with nitrogen and oxygen atoms, confirming their role as primary coordination sites.

Mulliken Population Analysis: This method determines the charge distribution within the molecule, with negatively charged atoms (particularly nitrogen and oxygen) serving as electron-rich centers for metal coordination.

Synergistic Effects with Polymeric Matrices in Protective Coatings

The incorporation of ethanol, 2,2'-(octylimino)bis- into polymeric matrices creates synergistic protective effects that significantly enhance corrosion protection compared to individual components. These synergistic mechanisms operate through multiple pathways that collectively improve barrier properties, inhibitor release, and self-healing capabilities.

Polymer-Inhibitor Interaction Mechanisms

Physical Entrapment: The amphiphilic nature of ethanol, 2,2'-(octylimino)bis- allows for effective encapsulation within polymer matrices through hydrophobic interactions with the octyl chain and hydrogen bonding with hydroxyl groups. This physical entrapment provides controlled release of the inhibitor upon coating damage or environmental triggers.

Chemical Integration: The hydroxyl functional groups of ethanol, 2,2'-(octylimino)bis- can participate in crosslinking reactions with polymer chains, creating covalent bonds that prevent leaching while maintaining inhibitor activity. This chemical integration ensures long-term inhibitor retention within the coating matrix.

Ionic Interactions: The tertiary amine group can form ionic interactions with anionic components in the polymer matrix, creating additional binding sites that enhance inhibitor stability and distribution.

Barrier Enhancement Mechanisms

Tortuous Path Formation: The combination of polymer chains and inhibitor molecules creates a complex network that increases the diffusion path length for corrosive species. The octyl chain of ethanol, 2,2'-(octylimino)bis- contributes to this tortuosity by creating hydrophobic regions that repel water and ionic species.

Pore Blocking: Inhibitor molecules can preferentially migrate to and block micropores and defects in the polymer matrix, reducing permeability to corrosive agents. The molecular size and shape of ethanol, 2,2'-(octylimino)bis- make it particularly effective for sealing coating defects.

Interfacial Adhesion: The dual functionality of the inhibitor (hydrophilic and hydrophobic regions) improves adhesion between the polymer matrix and the metal substrate, reducing delamination and enhancing protective performance.

Smart Release Mechanisms

pH-Responsive Release: The tertiary amine group of ethanol, 2,2'-(octylimino)bis- can undergo protonation under acidic conditions typical of corrosion initiation, triggering inhibitor release when and where protection is needed most.

Thermal Activation: Temperature increases associated with corrosion processes can enhance inhibitor mobility within the polymer matrix, facilitating migration to active corrosion sites.

Damage-Triggered Release: Mechanical damage to the coating creates pathways for inhibitor release, providing immediate protection to newly exposed metal surfaces.

Synergistic Coating Systems

Epoxy-Based Systems: The combination of epoxy resins with ethanol, 2,2'-(octylimino)bis- creates synergistic effects through:

- Enhanced crosslinking density due to secondary amine interactions

- Improved thermal stability from aromatic-aliphatic interactions

- Reduced water uptake through hydrophobic chain orientation

Polyurethane Systems: Integration with polyurethane matrices provides:

- Excellent flexibility and impact resistance

- Enhanced chemical resistance through urethane-amine interactions

- Improved adhesion to metal substrates

Hybrid Systems: Multi-component systems incorporating nanoparticles (TiO₂, ZnO, graphene) with ethanol, 2,2'-(octylimino)bis- and polymer matrices exhibit:

- Dual protection mechanisms (barrier + active inhibition)

- Self-healing capabilities through nanocontainer-mediated release

- Enhanced mechanical properties and durability

Performance Optimization Strategies

Concentration Effects: Optimal inhibitor loading typically ranges from 1-5 wt% to balance protection efficiency with coating properties. Higher concentrations may lead to plasticization and reduced mechanical properties.

Morphology Control: The dispersion and orientation of inhibitor molecules within the polymer matrix significantly affect release kinetics and protective performance. Controlled processing conditions can optimize inhibitor distribution.

Multi-Stage Release: Incorporating inhibitors with different release kinetics (fast and slow release) provides both immediate and long-term protection.

Environmental Considerations

Biodegradability: The amine and alcohol functionalities of ethanol, 2,2'-(octylimino)bis- contribute to biodegradability, making it an environmentally acceptable choice for protective coatings.

Non-Toxicity: Compared to chromate-based inhibitors, ethanol, 2,2'-(octylimino)bis- exhibits lower toxicity, supporting sustainable coating formulations.

Recyclability: The incorporation of biodegradable inhibitors supports coating recyclability and end-of-life management.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (98.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (71.65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanol, 2,2'-(octylimino)bis-: ACTIVE